![molecular formula C8H9BrN4O B062471 (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol CAS No. 187344-68-9](/img/structure/B62471.png)
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that has been developed through a series of chemical reactions. The paper will focus on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol is not fully understood. However, it has been shown to inhibit the activity of certain protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting the activity of these enzymes, (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol may disrupt cellular processes and lead to cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol are not fully understood. However, it has been shown to have antitumor activity and has been used in the development of anticancer drugs. It has also been shown to inhibit the activity of certain protein kinases, which may disrupt cellular processes and lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol has several advantages and limitations for lab experiments. One advantage is that it has potential applications in the development of new drugs and in the study of biological processes. It has been shown to have antitumor activity and has been used in the development of anticancer drugs. One limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol. One direction is to further investigate the mechanism of action and the biochemical and physiological effects of the compound. Another direction is to explore its potential applications in the development of new drugs and in the study of biological processes. Additionally, research could focus on developing more efficient synthesis methods for the compound, which could make it more accessible for research purposes.
Conclusion:
In conclusion, (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol is a synthetic compound that has potential applications in scientific research. It has been used in the development of new drugs and in the study of biological processes. The compound has been shown to have antitumor activity and has been used in the development of anticancer drugs. While the mechanism of action is not fully understood, research on the compound has the potential to lead to new insights into cellular processes and the development of new drugs.
Métodos De Síntesis
The synthesis of (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol involves a series of chemical reactions. The starting material for the synthesis is 6-bromoimidazo[1,2-a]pyrazine, which is reacted with methylamine to form 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine. This compound is then reacted with formaldehyde to form (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol.
Aplicaciones Científicas De Investigación
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol has potential applications in scientific research. It has been used in the development of new drugs and in the study of biological processes. The compound has been shown to have antitumor activity and has been used in the development of anticancer drugs. It has also been used in the study of protein kinase inhibitors and has been shown to inhibit the activity of certain protein kinases.
Propiedades
Número CAS |
187344-68-9 |
|---|---|
Nombre del producto |
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol |
Fórmula molecular |
C8H9BrN4O |
Peso molecular |
257.09 g/mol |
Nombre IUPAC |
[6-bromo-8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]methanol |
InChI |
InChI=1S/C8H9BrN4O/c1-10-7-8-11-2-5(4-14)13(8)3-6(9)12-7/h2-3,14H,4H2,1H3,(H,10,12) |
Clave InChI |
CWUARLQLCAXMCJ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=CN2C1=NC=C2CO)Br |
SMILES canónico |
CNC1=NC(=CN2C1=NC=C2CO)Br |
Sinónimos |
(6-BROMO-8-(METHYLAMINO)IMIDAZO[1,2-A]PYRAZIN-3-YL)METHANOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)

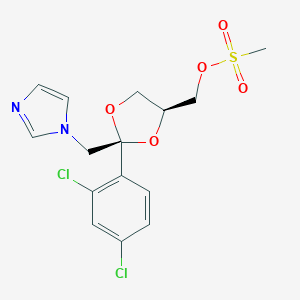
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
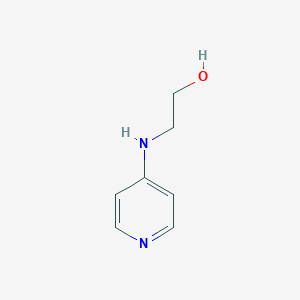
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
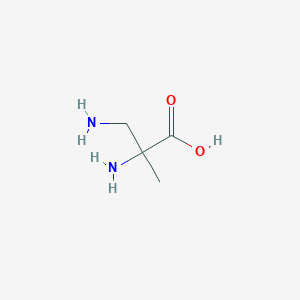
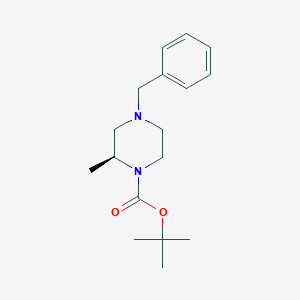


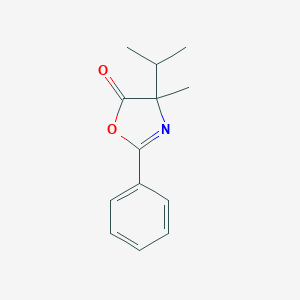

![Imidazo[1,2-b]pyridazin-3-amine](/img/structure/B62415.png)
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)